molecular formula C18H21ClFN3O2S B2816014 3-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 1448063-25-9

3-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide

Cat. No. B2816014
CAS RN: 1448063-25-9
M. Wt: 397.89
InChI Key: FHVCXODOVREOGP-UHFFFAOYSA-N
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Description

3-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H21ClFN3O2S and its molecular weight is 397.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

This compound appears to be part of a broader class of chemicals that include pyrazole derivatives, which are known for their diverse applications in chemical synthesis and potential as intermediates in the production of pharmacologically active molecules. For instance, pyrazole derivatives have been employed in palladium-catalyzed direct arylation reactions, showcasing their reactivity and utility in constructing complex molecular architectures (Sidhom et al., 2018). These reactions are significant for synthesizing compounds that could have various biological activities, including antimicrobial properties as suggested by the synthesis of novel pyrazole derivatives with reported antimicrobial activity (Al-Ghamdi, 2019).

Potential Pharmacological Applications

Although the specific compound was not directly mentioned in the literature, its structural analogs have shown promising pharmacological potential. For example, compounds featuring pyrazole and sulfonamide moieties have been investigated for their antimicrobial activities and as inhibitors targeting specific enzymes or receptors relevant to cancer treatment. Such activities highlight the potential of these molecules in contributing to the development of new therapeutic agents. For instance, sulfonamide-based compounds have been evaluated for their roles as carbonic anhydrase inhibitors, which is crucial in designing drugs for conditions like glaucoma, epilepsy, and certain types of cancer (Sapegin et al., 2018).

properties

IUPAC Name

3-chloro-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFN3O2S/c19-16-10-15(7-8-17(16)20)26(24,25)21-11-13-9-18(12-5-6-12)23(22-13)14-3-1-2-4-14/h7-10,12,14,21H,1-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVCXODOVREOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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